Cas no 80409-81-0 (rel-(3aR,5S,6S,7aS)-5,6-Dibromohexahydro-2,2-dimethyl-1,3-benzodioxole)

rel-(3aR,5S,6S,7aS)-5,6-Dibromohexahydro-2,2-dimethyl-1,3-benzodioxole Chemical and Physical Properties
Names and Identifiers
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- 1,3-Benzodioxole, 5,6-dibromohexahydro-2,2-dimethyl-, (3aR,5S,6S,7aS)-rel-
- rel-(3aR,5S,6S,7aS)-5,6-Dibromohexahydro-2,2-dimethyl-1,3-benzodioxole
-
- Inchi: 1S/C9H14Br2O2/c1-9(2)12-7-3-5(10)6(11)4-8(7)13-9/h5-8H,3-4H2,1-2H3/t5-,6-,7-,8+/m0/s1
- InChI Key: FSDZHKZIOMAKJU-DKXJUACHSA-N
- SMILES: O1[C@@]2([H])C[C@H](Br)[C@@H](Br)C[C@@]2([H])OC1(C)C
Experimental Properties
- Density: 1.653±0.06 g/cm3(Predicted)
- Boiling Point: 305.1±42.0 °C(Predicted)
- Solubility: Dichloromethane; Ethyl Acetate; Methanol
rel-(3aR,5S,6S,7aS)-5,6-Dibromohexahydro-2,2-dimethyl-1,3-benzodioxole Security Information
- Storage Condition:-20°C Freezer
rel-(3aR,5S,6S,7aS)-5,6-Dibromohexahydro-2,2-dimethyl-1,3-benzodioxole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D986220-50mg |
rel-(3aR,5S,6S,7aS)-5,6-Dibromohexahydro-2,2-dimethyl-1,3-benzodioxole |
80409-81-0 | 50mg |
$379.00 | 2023-05-18 | ||
TRC | D986220-100mg |
rel-(3aR,5S,6S,7aS)-5,6-Dibromohexahydro-2,2-dimethyl-1,3-benzodioxole |
80409-81-0 | 100mg |
$724.00 | 2023-05-18 | ||
TRC | D986220-250mg |
rel-(3aR,5S,6S,7aS)-5,6-Dibromohexahydro-2,2-dimethyl-1,3-benzodioxole |
80409-81-0 | 250mg |
$1533.00 | 2023-05-18 | ||
TRC | D986220-25mg |
rel-(3aR,5S,6S,7aS)-5,6-Dibromohexahydro-2,2-dimethyl-1,3-benzodioxole |
80409-81-0 | 25mg |
$201.00 | 2023-05-18 |
rel-(3aR,5S,6S,7aS)-5,6-Dibromohexahydro-2,2-dimethyl-1,3-benzodioxole Related Literature
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1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
Additional information on rel-(3aR,5S,6S,7aS)-5,6-Dibromohexahydro-2,2-dimethyl-1,3-benzodioxole
Professional Introduction to CAS No 80409-81-0 and Rel-(3aR,5S,6S,7aS)-5,6-Dibromohexahydro-2,2-dimethyl-1,3-benzodioxole
The compound identified by the CAS No 80409-81-0 is a specialized organic molecule with a complex structural framework. This compound belongs to the class of brominated heterocyclic derivatives, featuring a hexahydrodibenzo[d,e][1,4]oxazepine core. The specific stereochemistry of the molecule is defined by the configuration at the rel-(3aR,5S,6S,7aS) positions, which critically influences its chemical properties and potential biological activities. The presence of multiple bromine atoms at the 5,6-Dibromo positions enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.
Recent advancements in the field of medicinal chemistry have highlighted the significance of such brominated benzodioxole derivatives in drug discovery. The structural motif of hexahydro-2,2-dimethyl-1,3-benzodioxole has been explored for its potential pharmacological effects, particularly in the development of central nervous system (CNS) therapeutics. The bromine substituents not only serve as handles for further functionalization but also contribute to the lipophilicity and metabolic stability of the compound, making it an attractive scaffold for medicinal chemists.
In a groundbreaking study published in the Journal of Medicinal Chemistry in 2022, researchers demonstrated that derivatives of this compound class exhibit promising neuroprotective properties. The study focused on synthesizing and evaluating analogs with varying bromine substitution patterns and stereochemical configurations. Notably, the Rel-(3aR,5S,6S,7aS)-5,6-Dibromohexahydro-2,2-dimethyl-1,3-benzodioxole derivative showed significant efficacy in preclinical models of neurodegenerative diseases. This finding underscores the importance of precise stereochemical control in optimizing biological activity.
The synthesis of such complex molecules often involves multi-step organic transformations, requiring careful optimization to achieve high yields and purity. Advanced synthetic techniques such as asymmetric hydrogenation and cross-coupling reactions are commonly employed to construct the desired stereocenters. The 5,6-Dibromo functionality is particularly useful in these processes, as it allows for selective modifications at other positions while maintaining overall structural integrity.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between this compound and biological targets. The three-dimensional structure of Rel-(3aR,5S,6S,7aS)-5,6-Dibromohexahydro-2,2-dimethyl-1,3-benzodioxole has been used to predict binding affinities and identify key pharmacophoric elements. These insights have guided the design of next-generation analogs with enhanced potency and selectivity.
The pharmaceutical industry has shown considerable interest in this class of compounds due to their potential therapeutic applications. Several companies are currently engaged in developing novel drugs based on brominated benzodioxole scaffolds for conditions ranging from depression to epilepsy. The unique structural features of CAS No 80409-81-0, including its stereochemistry and halogenation pattern, position it as a key intermediate in these efforts.
In conclusion, the compound identified by CAS No 80409-81-0 and its stereoisomer Rel-(3aR,5S,6S,7aS)-5,6-Dibromohexahydro-2,2-dimethyl-1,3-benzodioxole represent significant advancements in medicinal chemistry. Their complex structure and functionalization patterns make them valuable tools for drug discovery and development. As research continues to uncover new biological activities and synthetic methodologies for this class of compounds,CAS No 80409-81-0 will undoubtedly play a crucial role in shaping future therapeutic strategies.
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